molecular formula C16H19NO3 B2509802 ethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate CAS No. 1212138-74-3

ethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate

Cat. No.: B2509802
CAS No.: 1212138-74-3
M. Wt: 273.332
InChI Key: QMMIVPWPXRYUQF-LRDDRELGSA-N
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Description

Ethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is a useful research compound. Its molecular formula is C16H19NO3 and its molecular weight is 273.332. The purity is usually 95%.
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Biological Activity

Ethyl (2S,6S)-2,4-dimethyl-3,6-dihydro-2H-2,6-methano-1,3-benzoxazocine-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of benzoxazocines, characterized by a fused benzene and oxazine ring structure. Its molecular formula is C14H17N1O3C_{14}H_{17}N_{1}O_{3}, and it has unique stereochemical configurations at the 2 and 6 positions.

Biological Activities

The biological activities of this compound have been investigated in various studies. Here are some key findings:

1. Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For example, a study demonstrated that related benzoxazocine derivatives inhibit tumor growth in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

2. Antimicrobial Properties

This compound has shown promising antimicrobial activity against several bacterial strains. In vitro tests reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria .

3. Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress markers in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression and microbial resistance.
  • Modulation of Signaling Pathways : It appears to affect various signaling pathways related to apoptosis and inflammation.

Case Study 1: Antitumor Efficacy

In a controlled study involving human cancer cell lines (e.g., HepG2), this compound was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Testing

A series of antimicrobial susceptibility tests were conducted using this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed effective inhibition at MIC values as low as 15 µg/mL .

Data Summary

Activity TypeObserved EffectReference
AntitumorSignificant cell growth inhibition
AntimicrobialEffective against E. coli
NeuroprotectiveReduced oxidative stress

Properties

IUPAC Name

ethyl (1S,9S)-9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraene-12-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-4-19-15(18)14-10(2)17-16(3)9-12(14)11-7-5-6-8-13(11)20-16/h5-8,12,17H,4,9H2,1-3H3/t12-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMIVPWPXRYUQF-LRDDRELGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2(CC1C3=CC=CC=C3O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N[C@@]2(C[C@H]1C3=CC=CC=C3O2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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